molecular formula C54H81N17O21S3 B1336889 N1-(3-(Methylthio)propyl)bleomycinamide CAS No. 41089-03-6

N1-(3-(Methylthio)propyl)bleomycinamide

Cat. No. B1336889
CAS RN: 41089-03-6
M. Wt: 1400.5 g/mol
InChI Key: FWTQNWDTHLXHFI-UFIMUECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(Methylthio)propyl)bleomycinamide, also known as Bleomycin DMA2, Demethylbleomycin, Demethylbleomycin A2, and Demethylbleomycin A2 (Technical Grade), is a derivative of Bleomycin . It has a molecular formula of C54H81N17O21S3 and a molecular weight of 1400.53 .


Physical And Chemical Properties Analysis

N1-(3-(Methylthio)propyl)bleomycinamide is a solid substance that is white to off-white in color . It has a melting point of >190°C (dec.) and a density of 1.59±0.1 g/cm3 (Predicted) . It is slightly soluble in acetonitrile and very slightly soluble in water . It has a pKa of 10.84±0.46 (Predicted) .

Scientific Research Applications

Efficient Synthesis for Sensing Applications

A significant application lies in the synthesis of N1-(3-(Methylthio)propyl)-related compounds for sensing and imaging. For instance, Massing and Planalp (2015) reported the synthesis of a bifunctional Cu(I) chelator for sensing applications, demonstrating the compound's potential in gram-scale quantities. This synthesis emphasizes the compound's versatility and its application in the development of new sensing materials for biological and chemical sensors (Massing & Planalp, 2015).

Optoelectronic and Solar Cell Applications

In the field of optoelectronics, Bildirir et al. (2018) described the use of related compounds in the efficient synthesis of a new solution-processable n-type conjugated polymer network. This development shows promise for organic solar cells, highlighting the role of such compounds in enhancing thermal stability, absorbance, and electrochemical properties, crucial for energy conversion and storage solutions (Bildirir et al., 2018).

Therapeutic and Diagnostic Applications

In a more direct health-related application, the synthesis of N1-(3-(Methylthio)propyl)bleomycinamide analogues has been explored for therapeutic and diagnostic purposes. For example, the development of novel aromatic diamine compounds, such as those inhibiting the nuclear translocation of NF-kappaB without affecting IkappaB degradation, showcases the potential for treatments against inflammation and cancer (Shin et al., 2004). Similarly, Duan et al. (2003) synthesized novel 99mTc( SNN/S) "3+1" mixed ligand complexes, demonstrating their potential as brain perfusion agents for diagnostic imaging, further underscoring the versatility of N1-(3-(Methylthio)propyl)bleomycinamide in biomedical research (Duan et al., 2003).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34?,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQNWDTHLXHFI-UFIMUECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)NC([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H81N17O21S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(Methylthio)propyl)bleomycinamide

CAS RN

41089-03-6
Record name Demethylbleomycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041089036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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